molecular formula C12H19NO3 B1519437 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol CAS No. 1020943-78-5

3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol

Cat. No.: B1519437
CAS No.: 1020943-78-5
M. Wt: 225.28 g/mol
InChI Key: LZVNICOTZCXKSS-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is an organic compound characterized by its amino group and methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol typically involves the following steps:

  • Benzyl Protection: The phenyl ring is protected using a benzyl group to prevent unwanted reactions.

  • Reduction: The protected phenyl ring undergoes reduction to introduce the amino group.

  • Deprotection: The benzyl group is removed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Reagents such as halogens and strong acids are employed.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • 3-Amino-2-[(3,4-dimethoxyphenyl)methyl]propan-1-ol: Similar structure but with a different position of methoxy groups on the phenyl ring.

  • 3-Amino-2-[(2,5-dimethoxyphenyl)methyl]propan-1-ol: Different arrangement of methoxy groups.

Uniqueness: 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNICOTZCXKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(CN)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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